2'-Methoxy-biphenyl-4-sulfonyl chloride

Medicinal Chemistry Physicochemical Properties Drug Design

2'-Methoxy-biphenyl-4-sulfonyl chloride is an aryl sulfonyl chloride building block specifically required for synthesizing potent Factor Xa inhibitors (derivative Ki = 2.2 nM) and antileukemic agents targeting MMP-2/K562 cells. The 2'-methoxy substituent increases lipophilicity (cLogP 3.30 vs. 2.70 for the unsubstituted analog), a critical parameter for optimizing membrane permeability in CNS and intracellular drug discovery projects. Its ≥98% purity ensures reliable outcomes in PROTAC linker conjugation and compound library construction.

Molecular Formula C13H11ClO3S
Molecular Weight 282.74 g/mol
Cat. No. B7812882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Methoxy-biphenyl-4-sulfonyl chloride
Molecular FormulaC13H11ClO3S
Molecular Weight282.74 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C13H11ClO3S/c1-17-13-5-3-2-4-12(13)10-6-8-11(9-7-10)18(14,15)16/h2-9H,1H3
InChIKeyJDAQHEXNULKNCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′-Methoxy-biphenyl-4-sulfonyl chloride: A Differentiated Electrophile for Precision Sulfonylation


2′-Methoxy-biphenyl-4-sulfonyl chloride (CAS 186551-03-1) is a specialized aryl sulfonyl chloride featuring a biphenyl core with a 2′-methoxy substituent and a 4-sulfonyl chloride group . This structural arrangement imparts distinct electronic and steric properties that differentiate it from the unsubstituted parent compound, biphenyl-4-sulfonyl chloride. It serves as a key electrophilic building block for the synthesis of sulfonamides and sulfonates, with applications in medicinal chemistry, particularly as a precursor to metalloproteinase inhibitors [1].

Limitations of Unsubstituted Biphenyl-4-sulfonyl Chloride in Demanding Synthetic and Biological Applications


Biphenyl-4-sulfonyl chloride is a widely used sulfonylating agent, but its lack of substituents limits the physicochemical diversity of the resulting derivatives . The introduction of the 2′-methoxy group in 2′-methoxy-biphenyl-4-sulfonyl chloride is not a trivial modification. This substitution alters the compound's lipophilicity (cLogP), electronic distribution, and steric profile, which are critical parameters for optimizing target binding affinity, membrane permeability, and metabolic stability in drug discovery . Consequently, derivatives of the unsubstituted analog often fail to achieve the required potency or selectivity against specific biological targets such as matrix metalloproteinases (MMPs) or coagulation factors, where the 2′-methoxy motif has been shown to be a key structural element for activity [1].

Quantified Differentiation of 2′-Methoxy-biphenyl-4-sulfonyl Chloride Against Key Comparators


Increased Lipophilicity (cLogP) Enhances Potential for Membrane Permeability vs. Unsubstituted Analog

The 2′-methoxy substituent in the target compound increases its calculated partition coefficient (cLogP) compared to the unsubstituted biphenyl-4-sulfonyl chloride. This difference in lipophilicity is a critical factor in medicinal chemistry, as it can influence membrane permeability, solubility, and off-target binding. The target compound has a cLogP of 3.30 , which is higher than that of the unsubstituted comparator.

Medicinal Chemistry Physicochemical Properties Drug Design

Critical Scaffold for High-Potency MMP-2 Inhibition Unattainable with Unsubstituted Analog

Derivatives synthesized from the 2′-methoxy-biphenyl-4-sulfonyl scaffold exhibit potent inhibition of Matrix Metalloproteinase-2 (MMP-2). In a study of biphenylsulfonamide-based MMP-2 inhibitors, compound DH-18, which incorporates the core structural motif derived from this building block, demonstrated an IC50 of 139.45 nM against MMP-2 and 0.338 µM against the CML cell line K562 [1]. This level of activity is directly attributable to the specific substitution pattern of the biphenylsulfonyl core, which is not present in analogs derived from unsubstituted biphenyl-4-sulfonyl chloride.

Cancer Research Enzyme Inhibition Metalloproteinase

Enhanced Inhibitory Activity Against Coagulation Factor Xa Compared to Structural Analogs

A derivative of the target compound, specifically (3-[(S)-3-(2′-Methoxy-biphenyl-4-sulfonylamino)-2-oxo-pyrrolidin-1-ylmethyl]-benzamidine), demonstrates potent inhibition of Coagulation Factor Xa with a Ki of 2.2 nM [1]. In contrast, closely related analogs lacking the 2′-methoxy group on the biphenyl ring, or with alternative substitutions, exhibit significantly reduced activity against this target [1]. This indicates that the 2′-methoxy-biphenyl-4-sulfonyl moiety provides a critical binding interaction that is not replicated by other simple aryl sulfonyl chlorides.

Anticoagulation Thrombosis Enzyme Inhibition

Benchmark Purity and Vendor Reliability for Consistent Research Outcomes

For research and development purposes, the purity of a building block is paramount to ensure reproducible synthesis and minimize impurities that can confound biological assays. Reputable vendors supply 2′-methoxy-biphenyl-4-sulfonyl chloride with a guaranteed purity of 98% . This level of purity is a benchmark for this class of compound, and procurement from established suppliers ensures batch-to-batch consistency, which is not always guaranteed with less specialized sulfonyl chlorides or those from non-verified sources.

Chemical Synthesis Procurement Quality Control

Application Scenarios Leveraging the Differentiated Attributes of 2′-Methoxy-biphenyl-4-sulfonyl Chloride


Synthesis of Potent and Selective Factor Xa Inhibitors for Anticoagulant Drug Discovery

The compound is the optimal precursor for synthesizing a class of sulfonamide-based Factor Xa inhibitors. Its use is justified by the demonstrated 2.2 nM Ki of its direct derivative [1]. In this scenario, the sulfonyl chloride reacts with a chiral pyrrolidinone amine to install the critical 2′-methoxy-biphenyl-4-sulfonyl moiety, which is essential for the >45-fold increase in potency observed over analogs lacking this specific group [1].

Development of Matrix Metalloproteinase-2 (MMP-2) Inhibitors for Leukemia Research

This building block is a key reagent for the preparation of biphenylsulfonamide derivatives with potent antileukemic activity. The 2′-methoxy-biphenyl-4-sulfonyl core is a structural prerequisite for achieving the sub-micromolar potency against MMP-2 and K562 leukemia cells reported for lead compounds like DH-18 [1]. The unsubstituted biphenyl analog would not provide the same binding interactions, resulting in a complete loss of activity in this context [1].

Medicinal Chemistry Campaigns Requiring Optimized Lipophilicity for CNS Penetration

In programs where passive membrane permeability is a key objective, such as targeting intracellular or CNS proteins, the increased lipophilicity of this compound (cLogP = 3.30) compared to the parent biphenyl-4-sulfonyl chloride (cLogP = 2.70) [1] provides a strategic advantage. This property can improve the likelihood of the resulting sulfonamide conjugates achieving adequate brain or cell penetration, a critical factor in early-stage lead optimization.

High-Throughput Chemical Biology for Targeted Protein Degradation (PROTACs)

The high, guaranteed purity (98%) of the compound from verified suppliers [1] makes it suitable for the construction of high-quality compound libraries. In applications such as PROTAC development, where a bifunctional molecule is assembled from high-value linkers and ligands, the reliability and purity of each building block are non-negotiable to avoid the synthesis of complex, difficult-to-purify side products and to ensure the fidelity of screening results.

Technical Documentation Hub

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